2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multi-step organic reactions. One common method includes the coupling of 2,6-difluorobenzonitrile with 2-fluoro-4-(pent-3-en-1-yl)phenylacetylene under specific conditions. The reaction may require a palladium catalyst and a base such as potassium carbonate in an appropriate solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
- 3-chloro-5-hydroxybenzonitrile
- 5-Amino-2-hydroxybenzonitrile
Uniqueness
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
797049-02-6 |
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Molecular Formula |
C20H14F3N |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-(2-fluoro-4-pent-3-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h2-3,6,8,10-12H,4-5H2,1H3 |
InChI Key |
MYIVXYKPGNQYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
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